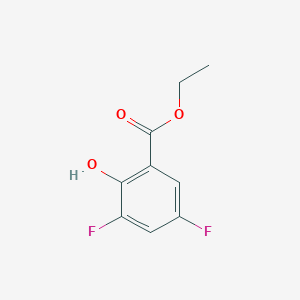

Ethyl 3,5-difluoro-2-hydroxybenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8F2O3 |

|---|---|

Molecular Weight |

202.15 g/mol |

IUPAC Name |

ethyl 3,5-difluoro-2-hydroxybenzoate |

InChI |

InChI=1S/C9H8F2O3/c1-2-14-9(13)6-3-5(10)4-7(11)8(6)12/h3-4,12H,2H2,1H3 |

InChI Key |

BSDHLNJSPLEGID-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)F)F)O |

Origin of Product |

United States |

Methodological & Application

Application Notes & Protocols: The Ethyl 3,5-difluoro-2-hydroxybenzoate Scaffold in Modern Medicinal Chemistry

Abstract

The Ethyl 3,5-difluoro-2-hydroxybenzoate core represents a "privileged scaffold" in medicinal chemistry, offering a unique combination of structural rigidity, hydrogen bonding capabilities, and metabolic stability conferred by its fluorine substituents. This document provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this scaffold for the synthesis of novel therapeutic agents. We will explore the fundamental chemical properties, provide detailed, validated protocols for key synthetic diversification strategies—namely amide coupling and Suzuki-Miyaura cross-coupling—and discuss the underlying rationale for procedural choices. The aim is to equip researchers with both the practical knowledge and the strategic insights required to effectively utilize this versatile chemical entity in drug discovery programs.

Introduction: Why this compound?

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, enhanced binding affinity, and favorable alterations in physicochemical properties such as lipophilicity (pKa). The this compound scaffold masterfully combines these benefits with other critical pharmacophoric features:

-

The Salicylate Core: The ortho-hydroxy benzoate motif is a classic pharmacophore present in numerous bioactive compounds, most famously aspirin. The hydroxyl and carbonyl groups can act as key hydrogen bond donors and acceptors, respectively, anchoring the molecule within a biological target's binding site.

-

Metabolic Blocking: The two fluorine atoms at the 3- and 5-positions are strategically placed to block common sites of oxidative metabolism on the aromatic ring. This can significantly increase the in vivo half-life of a drug candidate, a critical parameter in lead optimization.[1]

-

Modulated Acidity: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the phenolic hydroxyl group, potentially enhancing its interaction with specific biological targets.

-

Synthetic Versatility: The scaffold possesses three primary points for chemical diversification: the hydroxyl group, the ethyl ester, and the aromatic ring itself, allowing for the systematic exploration of chemical space to optimize biological activity and ADME properties.

The following diagram provides a high-level overview of the primary synthetic pathways available for diversifying the this compound scaffold.

Caption: Primary diversification strategies for the core scaffold.

Synthesis of the Core Scaffold

While this compound is commercially available from several suppliers, its synthesis from more fundamental precursors like 3,5-difluorosalicylic acid is straightforward. The most common laboratory-scale method is a Fischer esterification.

Protocol 2.1: Fischer Esterification of 3,5-Difluorosalicylic Acid

Principle: This reaction utilizes a strong acid catalyst to protonate the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by ethanol. The reaction is driven to completion by using an excess of ethanol, which also serves as the solvent.

Materials:

-

3,5-Difluorosalicylic acid (1.0 eq)

-

Absolute Ethanol (20-30 volumes)

-

Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~0.1-0.2 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Deionized Water

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 3,5-difluorosalicylic acid and absolute ethanol.

-

Stir the mixture until the acid is fully dissolved.

-

Carefully add the concentrated sulfuric acid dropwise to the stirring solution.

-

Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours.

-

Scientist's Note: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dilute the residue with ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with deionized water, saturated NaHCO₃ solution (caution: CO₂ evolution), and finally with brine.

-

Causality Check: The NaHCO₃ wash is critical for neutralizing the sulfuric acid catalyst and removing any unreacted carboxylic acid starting material.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.

Key Synthetic Applications & Protocols

The true power of this scaffold lies in its capacity for diversification. Below are detailed protocols for two of the most critical transformations in medicinal chemistry programs: amide bond formation and C-C bond formation via cross-coupling.

Application 1: Synthesis of Amide Libraries via Amide Coupling

The ethyl ester is readily hydrolyzed to the corresponding carboxylic acid, which serves as a handle for coupling with a diverse range of amines to generate amide libraries. This is a fundamental strategy for probing structure-activity relationships (SAR).[2]

Protocol 3.1: Saponification (Ester Hydrolysis)

-

Dissolve this compound (1.0 eq) in a mixture of Tetrahydrofuran (THF) and water.

-

Add Lithium Hydroxide (LiOH) (1.5-2.0 eq) and stir at room temperature for 2-4 hours.

-

Monitor reaction completion by TLC or LC-MS.

-

Once complete, acidify the mixture to pH ~2-3 with 1N HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield 3,5-difluoro-2-hydroxybenzoic acid, which is often used in the next step without further purification.

Protocol 3.2: General Amide Coupling using EDC/HOBt

Principle: This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate.[3] This intermediate is prone to racemization and side reactions. The addition of an auxiliary nucleophile like Hydroxybenzotriazole (HOBt) traps the activated acid to form an HOBt-ester, which is more stable and reacts cleanly with the amine to form the desired amide.[3]

Caption: Experimental workflow for a typical EDC/HOBt amide coupling.

Materials:

-

3,5-Difluoro-2-hydroxybenzoic acid (1.0 eq)

-

Desired amine (1.0-1.2 eq)

-

EDC·HCl (1.2-1.5 eq)

-

HOBt (1.2-1.5 eq) or Oxyma Pure[4]

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.0-3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

-

In a flame-dried flask under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid, amine, and HOBt in anhydrous DMF.

-

Add DIPEA and stir the solution for 5 minutes.

-

Cool the mixture to 0°C in an ice bath.

-

Add EDC·HCl portion-wise, ensuring the internal temperature does not rise significantly.

-

Trustworthiness Check: Adding EDC last and at 0°C minimizes the formation of inactive byproducts and preserves the integrity of stereocenters if present in the amine.[4]

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1N HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide.

| Coupling Reagent | Pros | Cons |

| EDC/HOBt | Cost-effective, water-soluble byproducts. | HOBt has explosive potential when dry. |

| HATU/DIPEA | High reactivity, fast, good for hindered amines.[3] | More expensive, byproducts can be difficult to remove. |

| BOPCl/Et₃N | Effective for electron-deficient amines.[3] | Stoichiometric carcinogenic byproduct (HMPA). |

Table 1. Comparison of common amide coupling reagents.

Application 2: Synthesis of Biaryl Compounds via Suzuki-Miyaura Coupling

To access biaryl structures, the phenolic hydroxyl group must first be converted into a suitable leaving group for cross-coupling, typically a triflate (OTf). The subsequent Suzuki-Miyaura reaction is a powerful method for forming C-C bonds.[5][6]

Protocol 3.3: Triflation of the Hydroxyl Group

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried flask under N₂.

-

Cool the solution to 0°C.

-

Add pyridine or 2,6-lutidine (1.5 eq).

-

Add trifluoromethanesulfonic anhydride (Tf₂O) (1.2 eq) dropwise.

-

Stir at 0°C for 1-2 hours, monitoring by TLC.

-

Upon completion, quench with cold water and extract with DCM.

-

Wash the organic layer with 1N HCl, water, and brine.

-

Dry over Na₂SO₄, concentrate, and purify by chromatography to yield Ethyl 3,5-difluoro-2-(trifluoromethylsulfonyloxy)benzoate.

Protocol 3.4: Suzuki-Miyaura Cross-Coupling

Principle: This palladium-catalyzed reaction couples the aryl triflate with an organoboron species (boronic acid or ester).[7] The catalytic cycle involves oxidative addition of the Pd(0) catalyst to the aryl triflate, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.[5]

Caption: General experimental workflow for Suzuki-Miyaura coupling.[7]

Materials:

-

Aryl triflate from Protocol 3.3 (1.0 eq)

-

Arylboronic acid (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

-

Ligand (if needed, e.g., SPhos, XPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 eq)

-

Degassed solvent (e.g., 1,4-Dioxane/water, Toluene/water)

Procedure:

-

To a flame-dried Schlenk flask, add the aryl triflate, arylboronic acid, palladium catalyst, ligand (if used), and base.

-

Evacuate and backfill the flask with an inert gas (Argon or N₂) three times.[7]

-

Expertise Note: An inert atmosphere is absolutely critical. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), killing the reaction.

-

Add the degassed solvent(s) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst.[5]

-

Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography.

Case Study: Diflunisal and the Difluorophenyl Salicylate Motif

While this compound is a versatile starting material, the broader 5-(difluorophenyl) salicylic acid scaffold has found clinical success. A prime example is Diflunisal , a non-steroidal anti-inflammatory drug (NSAID).[8]

-

Structure: 5-(2',4'-difluorophenyl)salicylic acid.

-

Mechanism: A reversible cyclooxygenase (COX) inhibitor.[8]

-

SAR Insights:

-

The addition of the difluorophenyl group at the C5 position significantly increases potency and duration of action compared to salicylic acid.[8]

-

The difluorophenyl ring is metabolically stable, preventing rapid degradation.[8]

-

The salicylic acid moiety is essential for its anti-inflammatory and analgesic activities.

-

The success of Diflunisal validates the core principle of using a difluorinated biaryl salicylate structure to achieve potent and metabolically robust drug candidates. The protocols described in this guide provide a direct pathway for synthesizing novel analogs based on this clinically validated pharmacophore.

Conclusion

This compound is more than just a chemical reagent; it is a strategic platform for medicinal chemistry innovation. Its inherent physicochemical properties, combined with its synthetic tractability, make it an ideal starting point for developing diverse chemical libraries targeting a wide range of diseases. The detailed protocols provided herein for amide coupling and Suzuki-Miyaura cross-coupling are robust, validated, and designed to be readily implemented in a research setting. By understanding the causality behind each experimental step, researchers can troubleshoot and adapt these methods, accelerating the journey from scaffold to clinical candidate.

References

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone.

- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.

- Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of Methyl 2-(3-hydroxyphenyl)

- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. (2024). -ORCA - Cardiff University.

- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2025).

- Suzuki Coupling. (n.d.). Organic Chemistry Portal.

- Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. (2019). RSC Medicinal Chemistry (RSC Publishing).

- Structure activity relationship – Knowledge and References. (n.d.). Taylor & Francis.

- Shen, T. Y. (1983). Chemical and Pharmacological Properties of Diflunisal. PubMed.

Sources

- 1. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Chemical and pharmacological properties of diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]

Reaction conditions for nucleophilic substitution on Ethyl 3,5-difluoro-2-hydroxybenzoate

Application Note: Reaction Conditions for Nucleophilic Substitution on Ethyl 3,5-difluoro-2-hydroxybenzoate

Part 1: Core Directive & Reactivity Profiling

Title: High-Fidelity Protocols for the Nucleophilic Functionalization of this compound Document Type: Technical Application Note & Protocol Guide Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Reactivity Architecture

This compound (EFHB) is a specialized fluorinated salicylate scaffold. Unlike standard electrophilic aromatic substrates, EFHB presents a unique "electronic mismatch" that dictates its reactivity profile. Successful nucleophilic substitution requires a precise understanding of three distinct reactive sites:

-

The Phenolic Hydroxyl (C2-OH): The most nucleophilic site. It readily undergoes

reactions (O-alkylation) to generate ether derivatives. -

The Ester Carbonyl (C1-COOEt): A classic electrophilic site susceptible to Nucleophilic Acyl Substitution (

), yielding salicylamides or hydrazides. -

The Fluoro-Arene Core (C3-F & C5-F): Critical Insight: Direct Nucleophilic Aromatic Substitution (

) is kinetically disfavored on this specific isomer. The C3 and C5 fluorines are positioned meta to the electron-withdrawing ester group, lacking the requisite resonance activation for Meisenheimer complex stabilization. Furthermore, the electron-donating hydroxyl group deactivates the ring.-

Strategic Workaround: Ring substitution requires either transition-metal catalysis (e.g., Buchwald-Hartwig) or activation of the hydroxyl group (e.g., to a Triflate) to facilitate substitution.

-

Part 2: Detailed Experimental Protocols

Protocol A: O-Alkylation (Synthesis of Ether Derivatives)

Primary Application: Generation of lipophilic salicylate prodrugs or ether-linked pharmacophores.

Mechanism: Williamson Ether Synthesis (

Materials:

-

Substrate: this compound (1.0 equiv)

-

Electrophile: Alkyl Halide (R-Br or R-I) (1.2 equiv)

-

Base: Potassium Carbonate (

), anhydrous (2.0 equiv) -

Solvent: DMF (N,N-Dimethylformamide) or Acetone (for highly reactive halides)

-

Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – Use if alkyl chloride is the electrophile.

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with This compound (1.0 equiv) and anhydrous DMF (0.5 M concentration).

-

Deprotonation: Add

(2.0 equiv) in a single portion. Stir at room temperature for 15 minutes. The solution may turn yellow/orange due to phenoxide formation. -

Addition: Dropwise add the Alkyl Halide (1.2 equiv). If using a chloride, add KI (10 mol%) at this stage to generate the more reactive iodide in situ (Finkelstein condition).

-

Reaction: Heat the mixture to 60°C under an inert atmosphere (

or Ar). Monitor by TLC/LC-MS.-

Typical Time: 2–6 hours.

-

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with water (

) to remove DMF. Wash organic layer with brine, dry over -

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Optimization Table:

| Variable | Standard Condition | Optimization for Steric Bulk |

|---|

| Base |

Protocol B: Nucleophilic Acyl Substitution (Amidation)

Primary Application: Synthesis of 3,5-difluorosalicylamides (Bioisosteres of salicylic acid).

Mechanism: Direct Aminolysis (Lewis Acid Mediated). Rationale: Ethyl esters are sluggish to react with amines directly. Using a magnesium amide (generated in situ) acts as a strong nucleophile and Lewis acid, activating the carbonyl oxygen and preventing the need for harsh hydrolytic steps.

Materials:

-

Substrate: this compound (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (2.0 equiv)

-

Reagent: Ethylmagnesium Bromide (

) or Trimethylaluminum ( -

Solvent: Anhydrous THF or Toluene

Step-by-Step Methodology:

-

Reagent Formation: In a separate dried flask under Argon, dissolve the Amine (2.0 equiv) in anhydrous THF . Cool to 0°C.[2]

-

Activation: Slowly add

(3.0 M in ether, 2.0 equiv) dropwise. Stir for 20 mins at 0°C to form the magnesium amide species ( -

Coupling: Add a solution of This compound (1.0 equiv) in THF to the magnesium amide mixture at 0°C.

-

Reaction: Allow to warm to room temperature and stir for 4–12 hours.

-

Quench: Carefully quench with saturated

solution (exothermic). -

Extraction: Extract with EtOAc (

). Wash combined organics with 1N HCl (to remove unreacted amine) and brine. -

Purification: Recrystallization (EtOH/Water) or Silica Chromatography.

Protocol C: Advanced Ring Substitution (The "Impossible" )

Primary Application: Replacing the Fluorine or Hydroxyl group.

Challenge: As noted, the 3,5-difluoro pattern is deactivated for standard

Methodology (OH

-

Triflation: React substrate with Triflic Anhydride (

) and Pyridine in DCM at 0°C.-

Result: Ethyl 3,5-difluoro-2-(trifluoromethylsulfonyloxy)benzoate.

-

-

Substitution (Cross-Coupling):

-

Catalyst:

(5 mol%) + BINAP (7.5 mol%). -

Nucleophile: Amine, Boronic Acid, or Thiol.

-

Base:

. -

Solvent: Toluene, 100°C.

-

Outcome: The OTf group is replaced, retaining the 3,5-difluoro motif or allowing further functionalization.

-

Part 3: Visualization & Logic

Reaction Pathway Diagram

This diagram illustrates the divergent pathways based on the choice of nucleophile and conditions.

Caption: Divergent functionalization pathways for this compound. Protocol A targets the phenol, Protocol B targets the ester, and Protocol C activates the ring for substitution.

References

-

BenchChem.Ethyl 2,4-difluoro-5-hydroxybenzoate Reactivity Profile.

-

National Institutes of Health (PMC).

limitations on meta-substituted rings). -

Master Organic Chemistry.Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism. (Foundational theory on EWG placement for ring substitution).

-

ResearchGate.Triple Mode of Alkylation with Ethyl Bromodifluoroacetate. (Context on difluoro-ester reactivity).

-

Vapourtec.Aromatic Substitution | Flow Reactions.

Sources

Application Notes and Protocols: Cyclization Techniques Involving 3,5-Difluorosalicylic Acid Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Heterocycles

The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When incorporated into heterocyclic scaffolds, these effects are often amplified, leading to compounds with enhanced therapeutic potential. 3,5-Difluorosalicylic acid ethyl ester is a versatile and readily available starting material for the synthesis of a variety of fluorinated heterocyclic systems. This guide provides a detailed overview of key cyclization strategies involving this important building block, complete with mechanistic insights and actionable experimental protocols.

I. Synthesis of 6,8-Difluorocoumarins via Pechmann Condensation

The Pechmann condensation is a classic and efficient method for the synthesis of coumarins from a phenol and a β-ketoester under acidic conditions.[1] By utilizing a difluorinated phenol, this reaction provides a direct route to 6,8-difluorocoumarins, which are valuable fluorophores and bioactive molecules.[2]

Mechanistic Rationale

The reaction is initiated by the acid-catalyzed transesterification of the β-ketoester with the phenol. This is followed by an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) where the newly formed ester's carbonyl group attacks the electron-rich aromatic ring ortho to the hydroxyl group. Subsequent dehydration of the resulting cyclic intermediate yields the coumarin product. The fluorine atoms on the phenolic ring are strong electron-withdrawing groups, which can deactivate the ring towards electrophilic attack. Therefore, strongly acidic conditions are typically required to drive the reaction to completion.

Diagram 1: Pechmann Condensation Workflow

Caption: Workflow for the synthesis of 6,8-difluoro-4-methylcoumarin.

Experimental Protocol: Synthesis of 6,8-Difluoro-4-methylcoumarin

This protocol is adapted from a general Pechmann condensation procedure.[3]

Materials:

-

3,5-Difluorophenol

-

Ethyl acetoacetate

-

Concentrated sulfuric acid (H₂SO₄)

-

Ethanol (95%)

-

Deionized water

-

Ice

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stirrer, add 3,5-difluorophenol (1.0 eq).

-

Add ethyl acetoacetate (1.0 eq) to the flask.

-

Cool the flask in an ice bath and slowly add concentrated sulfuric acid (2.0-3.0 eq) dropwise with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes.

-

Heat the reaction mixture to 90 °C in a water bath and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with stirring. A precipitate should form.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.

-

Recrystallize the crude product from 95% ethanol to afford pure 6,8-difluoro-4-methylcoumarin.

Table 1: Representative Data for Pechmann Condensation

| Parameter | Value |

| Starting Phenol | 3,5-Difluorophenol |

| β-Ketoester | Ethyl acetoacetate |

| Catalyst | Concentrated H₂SO₄ |

| Reaction Temperature | 90 °C |

| Typical Yield | 70-85% |

| Product | 6,8-Difluoro-4-methylcoumarin |

II. Synthesis of Fluorinated Chromones via Knoevenagel Condensation and Cyclization

The Knoevenagel condensation provides a versatile route to various heterocyclic systems. For the synthesis of fluorinated chromones from 3,5-difluorosalicylic acid ethyl ester, a multi-step approach is typically employed, starting with the formation of a β-ketoester intermediate.

Mechanistic Rationale

The synthesis begins with the acylation of a suitable nucleophile with the salicylic acid derivative, followed by a base-catalyzed intramolecular Knoevenagel condensation. The initial step involves the reaction of the salicylic ester with an active methylene compound, such as the anion of ethyl acetate, to form a β-ketoester. Subsequent treatment with an acid promotes cyclization onto the phenolic oxygen, followed by dehydration to yield the chromone ring system.

Diagram 2: Knoevenagel Condensation Pathway to Chromones

Caption: General pathway for chromone synthesis from a salicylic ester.

Experimental Protocol: Synthesis of 6,8-Difluorochromone-2-carboxylic acid ethyl ester

This protocol is based on general procedures for chromone synthesis.[4]

Materials:

-

3,5-Difluorosalicylic acid ethyl ester

-

Diethyl oxalate

-

Sodium ethoxide (NaOEt)

-

Ethanol (absolute)

-

Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in absolute ethanol under a nitrogen atmosphere.

-

To the stirred solution of sodium ethoxide, add a mixture of 3,5-difluorosalicylic acid ethyl ester (1.0 eq) and diethyl oxalate (1.2 eq) dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.

-

Cool the reaction mixture to room temperature and then pour it into a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is then heated with a mixture of ethanol and concentrated hydrochloric acid to effect cyclization and dehydration.

-

The resulting solid is collected by filtration, washed with cold ethanol, and dried to afford 6,8-difluorochromone-2-carboxylic acid ethyl ester.

III. Synthesis of Difluorinated Dibenzofurans via Palladium-Catalyzed Intramolecular C-H Arylation

Palladium-catalyzed C-H activation has emerged as a powerful tool for the construction of complex molecular architectures.[5] The synthesis of difluorinated dibenzofurans can be achieved through an intramolecular C-H arylation of a diaryl ether precursor, which can be synthesized from 3,5-difluorosalicylic acid ethyl ester.

Mechanistic Rationale

The synthesis begins with the formation of a diaryl ether, typically through an Ullmann condensation or a nucleophilic aromatic substitution reaction between 3,5-difluorosalicylic acid ethyl ester and a suitable phenol. The resulting diaryl ether then undergoes an intramolecular palladium-catalyzed C-H activation/C-O cyclization.[2][4] The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a Pd(0) species, followed by C-H activation at an ortho position of the adjacent aryl ring, and subsequent reductive elimination to form the dibenzofuran and regenerate the Pd(0) catalyst.

Diagram 3: Palladium-Catalyzed Dibenzofuran Synthesis

Caption: Two-step synthesis of difluorinated dibenzofurans.

Experimental Protocol: Synthesis of a Difluorinated Dibenzofuran Derivative

This protocol is a two-step procedure involving an initial Ullmann condensation followed by a palladium-catalyzed cyclization.

Step 1: Synthesis of the Diaryl Ether Intermediate (Ullmann Condensation) Materials:

-

3,5-Difluorosalicylic acid ethyl ester

-

2-Bromophenol

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a Schlenk tube, add 3,5-difluorosalicylic acid ethyl ester (1.0 eq), 2-bromophenol (1.1 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous DMF via syringe.

-

Heat the reaction mixture to 120-140 °C and stir for 12-24 hours.

-

Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the diaryl ether intermediate.

Step 2: Palladium-Catalyzed Intramolecular C-H Arylation Materials:

-

Diaryl ether intermediate from Step 1

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tricyclohexylphosphine (PCy₃)

-

Potassium carbonate (K₂CO₃)

-

Pivalic acid (PivOH)

-

1,4-Dioxane

Procedure:

-

To a Schlenk tube, add the diaryl ether intermediate (1.0 eq), Pd(OAc)₂ (0.05 eq), PCy₃ (0.1 eq), K₂CO₃ (2.0 eq), and PivOH (0.3 eq).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 110 °C and stir for 12-24 hours.

-

Cool the reaction to room temperature, filter through a pad of Celite, and concentrate the filtrate.

-

Purify the crude product by column chromatography on silica gel to afford the difluorinated dibenzofuran.

Table 2: Key Parameters for Palladium-Catalyzed Cyclization

| Parameter | Condition |

| Catalyst | Pd(OAc)₂ |

| Ligand | PCy₃ |

| Base | K₂CO₃ |

| Solvent | 1,4-Dioxane |

| Reaction Temperature | 110 °C |

| Typical Yield | 60-80% |

IV. Synthesis of Difluorinated Xanthones via Intramolecular Friedel-Crafts Acylation

Xanthones are an important class of oxygenated heterocycles with diverse biological activities. A common route to xanthones involves the intramolecular cyclization of a 2-phenoxybenzoic acid derivative.

Mechanistic Rationale

This synthesis begins with the formation of a 2-phenoxybenzoic acid derivative via an Ullmann diaryl ether synthesis between 3,5-difluorosalicylic acid ethyl ester and a suitable phenol.[6] The resulting ester is then hydrolyzed to the corresponding carboxylic acid. The key cyclization step is an intramolecular Friedel-Crafts acylation, which is typically promoted by a strong acid or a Lewis acid. The carboxylic acid is converted in situ to a more reactive acylating agent (e.g., an acylium ion), which then undergoes electrophilic attack on the adjacent phenyl ring to form the xanthone core.

Diagram 4: Synthesis of Difluorinated Xanthones

Caption: Multi-step synthesis of difluorinated xanthones.

Experimental Protocol: Synthesis of a 2,4-Difluoroxanthone

This is a three-step protocol.

Step 1: Ullmann Diaryl Ether Synthesis Follow the protocol for the synthesis of the diaryl ether intermediate as described in Section III.

Step 2: Hydrolysis of the Ester Materials:

-

2-Phenoxybenzoic acid ethyl ester from Step 1

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve the 2-phenoxybenzoic acid ethyl ester in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the aqueous residue with concentrated HCl to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry to obtain the 2-phenoxybenzoic acid.

Step 3: Intramolecular Friedel-Crafts Acylation Materials:

-

2-Phenoxybenzoic acid from Step 2

-

Polyphosphoric acid (PPA)

Procedure:

-

Add the 2-phenoxybenzoic acid to polyphosphoric acid.

-

Heat the mixture to 100-120 °C and stir for 1-2 hours.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Collect the precipitated solid by filtration, wash thoroughly with water, and then with a saturated sodium bicarbonate solution.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 2,4-difluoroxanthone.

Conclusion

3,5-Difluorosalicylic acid ethyl ester is a valuable and versatile starting material for the synthesis of a wide range of fluorinated heterocyclic compounds. The strategic incorporation of fluorine atoms can significantly enhance the biological activity and physicochemical properties of these molecules, making them attractive targets for drug discovery and development. The protocols outlined in this guide for the synthesis of difluorocoumarins, chromones, dibenzofurans, and xanthones provide a solid foundation for researchers to explore the rich chemistry of this important building block. The choice of cyclization strategy will depend on the desired heterocyclic core and the availability of the necessary reagents and reaction conditions.

References

-

Waiker, D. K., Karthikeyan, C., Poongavanam, V., Kongsted, J., Lozach, O., Meijer, L., & Trivedi, P. (2014). Design, synthesis, and biological evaluation of 3-substituted-4-methyl-7-hydroxy coumarin derivatives as novel inhibitors of protein kinase. Bioorganic & Medicinal Chemistry, 22(6), 1916-1928. [Link]

-

Sun, H., Wang, S., & Yu, J. Q. (2011). Synthesis of dibenzofurans via palladium-catalyzed phenol-directed C–H activation/C–O cyclization. Journal of the American Chemical Society, 133(24), 9250-9253. [Link]

-

Sawyer, J. S., Schmittling, E. A., Palkowitz, J. A., & Smith, W. J. (1998). Synthesis of diaryl ethers, diaryl thioethers, and diarylamines mediated by potassium fluoride-alumina and 18-crown-6: expansion of scope and utility. The Journal of Organic Chemistry, 63(18), 6338-6343. [Link]

-

Pechmann, H. v. (1884). Ueber die Darstellung der Cumarine. Berichte der deutschen chemischen Gesellschaft, 17(1), 929-936. [Link]

-

Tyndall, S., Wong, K. F., & VanAlstine-Parris, M. A. (2015). A mild and efficient one-pot synthesis of 4-substituted coumarins via a Pechmann condensation using a recyclable catalyst. The Journal of Organic Chemistry, 80(17), 8951-8953. [Link]

-

Cristau, H. J., Cellier, P. P., Hamada, S., Spindler, J. F., & Taillefer, M. (2004). A general and mild Ullmann-type synthesis of diaryl ethers. Organic Letters, 6(6), 913-916. [Link]

-

Ma, D., & Cai, Q. (2003). Copper-catalyzed Ullmann-type diaryl ether synthesis at 90 C using N, N-dimethylglycine as the ligand. Organic Letters, 5(21), 3799-3802. [Link]

-

Wang, C., Piel, I., & Glorius, F. (2009). Palladium-catalyzed intramolecular direct arylation of benzoic acids by tandem decarboxylation/C–H activation. Journal of the American Chemical Society, 131(12), 4194-4195. [Link]

-

Zhang, H., Shi, R., Gan, P., Liu, C., Ding, A., Wang, Q., & Lei, A. (2012). Palladium-catalyzed oxidative double CH functionalization/carbonylation for the synthesis of xanthones. Angewandte Chemie International Edition, 51(21), 5204-5207. [Link]

-

Chen, Y. J., & Chen, H. H. (2006). A novel and efficient synthesis of xanthones via intramolecular Ullmann-type coupling reaction. Organic Letters, 8(24), 5609-5612. [Link]

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]

-

Li, F., Wang, Q., Ding, Z., & Tao, G. (2003). A mild and efficient microwave-assisted synthesis of diaryl ethers. Organic Letters, 5(13), 2169-2171. [Link]

-

Peyrot, C., Allais, F., & Ducrot, P. H. (2019). Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers. Molecules, 24(21), 3873. [Link]

-

Hari Krishna, M., & Thriveni, P. (2013). Synthesis of coumarins via Pechmann reaction using Antimony chloride immobilized on neutral alumina as a Catalyst under solvent free conditions. Der Pharma Chemica, 5(3), 123-127. [Link]

-

Ge, Z. Y., Fei, X. D., Tang, T., Zhu, Y. M., & Shen, J. K. (2012). Synthesis of 3-substituted isocoumarins via a cascade intramolecular Ullmann-type coupling-rearrangement process. The Journal of Organic Chemistry, 77(12), 5736-5743. [Link]

-

Johnson, J. R. (2011). The Pechmann Reaction. Organic Reactions, 7(1). [Link]

-

Jones, G. (2004). The Knoevenagel Condensation. Organic Reactions, 15(2). [Link]

-

Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium (II)-catalyzed CH activation/C–C cross-coupling reactions: versatility and practicality. Angewandte Chemie International Edition, 48(28), 5094-5115. [Link]

-

Ackermann, L. (2011). Carboxylate-assisted transition-metal-catalyzed C–H bond functionalizations: mechanism and scope. Chemical Reviews, 111(3), 1315-1345. [Link]

Sources

- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 2. Synthesis of dibenzofurans via palladium-catalyzed phenol-directed C-H activation/C-O cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DSpace [open.bu.edu]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Three-Step Synthesis of Fluoranthenes through Pd-Catalyzed Inter- and Intramolecular C-H Arylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 3,5-difluoro-2-hydroxybenzoate via Column Chromatography

Welcome to the dedicated support center for the chromatographic purification of Ethyl 3,5-difluoro-2-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this fluorinated aromatic compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: For the purification of polar compounds like this compound, a polar stationary phase is generally recommended.[1] The most common and cost-effective choice is silica gel (SiO₂) .[2][3] The hydroxyl groups on the silica surface interact with the polar functional groups (hydroxyl and ester) of the target molecule, facilitating separation from less polar impurities. For more challenging separations, alumina (Al₂O₃) can be considered, although silica gel is the standard starting point.[1]

Q2: How do I select an appropriate mobile phase (eluent) for the separation?

A2: The selection of the mobile phase is critical for achieving good separation. A common approach is to use a mixture of a non-polar solvent and a more polar solvent. For this compound, a good starting point is a mixture of hexanes (or heptane) and ethyl acetate .[4] The optimal ratio of these solvents should be determined by Thin Layer Chromatography (TLC) beforehand.[2][4][5] Aim for an Rf (retention factor) of your target compound in the range of 0.2-0.4 on the TLC plate to ensure good separation on the column.[5]

Q3: Should I use an isocratic or gradient elution?

A3: The choice between isocratic (constant solvent composition) and gradient (changing solvent composition) elution depends on the complexity of your sample mixture.

-

Isocratic elution is simpler and is often sufficient if the impurities have significantly different polarities from your target compound.[6][7][8]

-

Gradient elution , where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of ethyl acetate in hexanes), is beneficial for separating compounds with a wide range of polarities and can result in sharper peaks and shorter run times.[6][7][9] For a typical crude reaction mixture containing starting materials, by-products, and the desired product, a gradient elution is often the more effective strategy.[10]

Q4: My compound appears to be degrading on the silica gel column. What can I do?

A4: Phenolic compounds can sometimes be sensitive to the acidic nature of standard silica gel.[11] If you observe streaking on TLC or significant loss of product during column chromatography, consider the following:

-

Deactivate the silica gel: You can neutralize the acidic sites by preparing a slurry of silica gel in your non-polar solvent and adding 1-2% triethylamine (Et₃N) or another volatile base.

-

Use a different stationary phase: Consider using a less acidic stationary phase like neutral alumina or a polymer-based resin.[1][12]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Problem 1: Poor Separation of the Target Compound from an Impurity

If your fractions contain a mixture of your desired product and a closely eluting impurity, consider the following troubleshooting steps.

Workflow for Improving Resolution

Caption: Decision tree for troubleshooting poor separation.

Detailed Solutions:

-

Optimize the Mobile Phase:

-

Solvent Selectivity: The initial choice of hexanes/ethyl acetate may not be optimal. Experiment with other solvent systems on TLC plates to find one that provides better separation.[4] Consider replacing ethyl acetate with dichloromethane or diethyl ether, which can alter the selectivity.[13]

-

Isocratic vs. Gradient: If using a gradient, make it shallower to increase the separation between closely eluting compounds.[1] If using isocratic elution, ensure the solvent polarity is low enough to allow for differential migration down the column.[14]

-

-

Column Parameters:

-

Column Dimensions: A longer and narrower column will generally provide better resolution, although it will also increase the elution time and the amount of solvent required.

-

Packing: Ensure the column is packed uniformly without any air bubbles or channels, as these can lead to band broadening and poor separation.[15][16]

-

-

Sample Loading:

-

Concentration: Overloading the column is a common cause of poor separation.[15] Ensure the amount of crude material is appropriate for the column size (typically 1-5% of the silica gel weight).

-

Band Application: Apply the sample to the column in the narrowest possible band using a minimal amount of a strong solvent (one that will be overcome by the initial mobile phase).[5]

-

Problem 2: Peak Tailing of this compound

Peak tailing, where the back of the peak is elongated, can lead to co-elution with impurities and lower purity of the collected fractions.

Potential Causes and Solutions for Peak Tailing

| Potential Cause | Explanation | Recommended Solution |

| Secondary Interactions | The acidic phenolic proton of your compound can interact strongly with the basic silanol groups on the silica surface, causing tailing.[15] | Add a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to your mobile phase to suppress this interaction.[17][18] |

| Column Overload | Too much sample loaded onto the column can saturate the stationary phase, leading to peak distortion.[15] | Reduce the amount of sample loaded or use a larger column. |

| Channeling in the Column | An improperly packed column can have channels or voids that disrupt the flow of the mobile phase and cause band broadening.[15] | Repack the column carefully, ensuring a homogenous and well-settled bed. |

| Mobile Phase pH | The pH of the mobile phase can affect the ionization state of the analyte, influencing its interaction with the stationary phase.[19][20][21][22] | As mentioned above, adding a small amount of acid can help maintain the compound in a single, non-ionized state. |

Problem 3: Peak Fronting

Peak fronting, the inverse of tailing where the front of the peak is sloped, is less common but can also compromise purity.

Workflow for Diagnosing Peak Fronting

Caption: Troubleshooting workflow for peak fronting.

Detailed Solutions:

-

Sample Overload: Similar to peak tailing, overloading the column can cause fronting.[23] This is often the primary cause.

-

Solution: Reduce the concentration of your sample or the volume injected.

-

-

Sample Solvent Effects: If the sample is dissolved in a solvent that is significantly more polar than the mobile phase, it can cause the band to spread and front.

-

Solution: Whenever possible, dissolve the crude material in the initial mobile phase solvent or a solvent with lower polarity.

-

-

Limited Solubility: If the compound has low solubility in the mobile phase, it can lead to fronting as the concentration at the peak maximum exceeds the solubility limit.[23]

-

Solution: Modify the mobile phase to increase the solubility of your compound. This may involve trying a different solvent system altogether.

-

Experimental Protocols

Protocol 1: TLC Method Development

-

Prepare several TLC chambers with different solvent systems (e.g., 9:1, 8:2, 7:3 Hexanes:Ethyl Acetate).

-

Dissolve a small amount of your crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.

-

Spot the mixture onto the baseline of the TLC plates.

-

Develop the plates in the prepared chambers.

-

Visualize the spots under UV light and/or by staining.

-

Select the solvent system that gives your target compound an Rf value between 0.2 and 0.4 and provides the best separation from impurities.[5]

Protocol 2: Column Packing (Slurry Method)

-

Place a small plug of cotton or glass wool at the bottom of the column and add a layer of sand.[24]

-

In a separate beaker, create a slurry of silica gel in the initial, least polar mobile phase.[24]

-

Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.[16]

-

Open the stopcock to drain the excess solvent, being careful not to let the top of the silica bed run dry.[16]

Protocol 3: Sample Loading and Elution

-

Dissolve the crude material in a minimal amount of a suitable solvent.

-

Carefully apply the sample solution to the top of the silica bed.

-

Open the stopcock and allow the sample to adsorb onto the silica.

-

Gently add a layer of sand on top of the sample band to prevent disturbance.[16]

-

Carefully fill the column with the mobile phase and begin elution, collecting fractions and monitoring their composition by TLC.

References

- Phenomenex. (2025). Isocratic Vs.

- Oreate AI. (2026). Gradient vs.

- Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.

- GMP Insiders.

- PharmaGuru. (2025). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes.

- Danaher Life Sciences. Gradient vs.

- Welch Materials. (2026). [Readers Insight] Gradient vs.

- University of York. Determining a solvent system.

- Agilent. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape.

- Chromatography Forum. (2005). Fronting, cause and remedy?.

- Teledyne ISCO.

- University of Rochester.

- YouTube. (2025). What Are HPLC Peak Defects?

- ResearchGate. (2015).

- PMC. (2019). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column.

- Agilent.

- Chrom Tech, Inc. (2024).

- Biotage. (2023).

- Phenomenex. TROUBLESHOOTING GUIDE.

- MDPI.

- Knauer. (2025).

- Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage.

- YMC.

- Sigma-Aldrich. (2024).

- The Royal Society of Chemistry.

- Moravek.

- Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase.

- Biotage. (2023).

- LCGC International. (2016).

- ResearchGate. (2013).

- Benchchem.

- Agilent. (2007).

- PubMed.

- Cosmosil. 8. Methods in Developing Mobile Phase Condition for C18 Column.

- University of Chemistry and Technology, Prague.

- SIELC Technologies. Separation of Benzoic acid, 2-[bis(4-hydroxyphenyl)methyl]-, ethyl ester on Newcrom R1 HPLC column.

- Organic Syntheses. (2025).

- Biotage.

- Macherey-Nagel. Sample preparation · Contents Solid Phase Extraction (SPE).

- YouTube. (2014).

- ResearchGate. (2025). Stability of Flavoring Chemicals in e-Cigarette Liquids: A Naturalistic Product Aging Study over 24 months.

- The Royal Society of Chemistry.

- PrepChem.com. Synthesis of a.

- PMC. (2025). Biotechnological Production, Isolation and Characterisation of (2R ,3S )

- Alfa Chemistry.

Sources

- 1. chromtech.com [chromtech.com]

- 2. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. biotage.com [biotage.com]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]

- 7. pharmaguru.co [pharmaguru.co]

- 8. lifesciences.danaher.com [lifesciences.danaher.com]

- 9. Gradient vs. Isocratic Elution: Understanding the Differences in Chromatography - Oreate AI Blog [oreateai.com]

- 10. welch-us.com [welch-us.com]

- 11. Chromatography [chem.rochester.edu]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. teledyneisco.com [teledyneisco.com]

- 15. gmpinsiders.com [gmpinsiders.com]

- 16. m.youtube.com [m.youtube.com]

- 17. biotage.com [biotage.com]

- 18. biotage.com [biotage.com]

- 19. agilent.com [agilent.com]

- 20. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]

- 21. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]

- 22. moravek.com [moravek.com]

- 23. Fronting, cause and remedy? - Chromatography Forum [chromforum.org]

- 24. orgsyn.org [orgsyn.org]

Optimizing reaction temperature for Ethyl 3,5-difluoro-2-hydroxybenzoate derivatives

Topic: Optimizing Reaction Temperature for Ethyl 3,5-difluoro-2-hydroxybenzoate Derivatives Document ID: TSC-2026-FSA-05 Audience: Process Chemists, Medicinal Chemists, R&D Scientists Status: Active

Core Directive & Executive Summary

The "Goldilocks" Zone: The synthesis and derivatization of This compound requires a precise thermal strategy. Unlike non-fluorinated salicylates, the presence of electron-withdrawing fluorine atoms at the 3- and 5-positions creates a dichotomy:

-

Activation: The ring is highly activated toward Nucleophilic Aromatic Substitution (

), putting the fluorine atoms at risk of displacement by nucleophiles (bases, solvents) at elevated temperatures ( -

Stabilization: The intramolecular hydrogen bond between the 2-hydroxyl group and the ester carbonyl creates a pseudo-cyclic 6-membered ring, requiring higher energy input for functionalizing the phenol.

Critical Temperature Thresholds:

- : Required for lithiation/carboxylation steps to prevent benzyne formation.

- : Optimal for base-mediated alkylation to prevent defluorination.

- (Ethanol Reflux): Maximum limit for acid-catalyzed esterification.

- : High risk of decarboxylation and rapid defluorination.

Troubleshooting Modules (Q&A)

Module A: Synthesis & Esterification Issues

Q: I am seeing low conversion during the Fischer esterification of 3,5-difluoro-2-hydroxybenzoic acid at reflux. Should I increase the temperature?

A: No. Increasing temperature beyond ethanol reflux (

-

The Mechanism: The reaction is equilibrium-driven. The electron-withdrawing fluorine atoms actually make the carboxylic acid more acidic, but steric crowding and the intramolecular H-bond (between 2-OH and the carbonyl oxygen) can retard nucleophilic attack by ethanol.

-

The Fix: Instead of heat, focus on water removal .

-

Azeotropic Distillation: Use a Dean-Stark trap with a ternary azeotrope (Ethanol/Toluene or Ethanol/Benzene) to physically remove water, shifting the equilibrium.

-

Catalyst Choice: Switch from

to Thionyl Chloride (

-

Q: My product has a persistent "unknown" impurity (~5-10%) after heating the reaction mixture >90°C.

A: You are likely observing a Defluorinated Byproduct via

-

The Cause: The 3,5-difluoro motif activates the ring. At high temperatures, even weak nucleophiles (like ethanol or trace water) can displace a fluorine atom (usually at the 5-position, which is para to the directing hydroxyl group).

-

Diagnostic: Check MS for a mass shift of

or -

Prevention: Cap reaction temperature at

. If higher temps are needed for solubility, switch to a non-nucleophilic solvent (e.g., Toluene, DCE) and avoid dipolar aprotic solvents (DMF, DMSO) at high heat, as they enhance

Module B: Functionalization & Derivatization[1]

Q: When alkylating the 2-hydroxyl group (Williamson Ether Synthesis), I observe hydrolysis of the ethyl ester. How do I optimize?

A: Temperature control is the switch between Alkylation and Hydrolysis.

-

The Conflict: You are using a base (e.g.,

) to deprotonate the phenol. If water is present and the temperature is high ( -

The Protocol:

-

Solvent: Use anhydrous Acetone or Acetonitrile.

-

Temperature: Run the reaction at

. -

Reagent: Use a more reactive alkyl halide (bromide or iodide) to allow for these milder temperatures.

-

Additives: Add catalytic KI (Finkelstein condition) to accelerate the alkylation without raising the temperature.

-

Visualizing the Thermal Landscape

The following diagram maps the reaction pathways and the specific risks associated with temperature deviations.

Caption: Figure 1. Thermal reaction pathways showing the narrow window for optimal conversion versus degradation risks (SNAr and Decarboxylation).

Experimental Protocols

Protocol A: Optimized Esterification (Acid Chloride Method)

Best for avoiding equilibrium issues and high-temperature side reactions.

Reagents:

-

3,5-difluoro-2-hydroxybenzoic acid (

equiv) -

Thionyl Chloride (

equiv) -

Anhydrous Ethanol (

equiv) - drops)

Step-by-Step:

-

Activation: In a round-bottom flask under

, suspend the acid in anhydrous DCM (or Toluene). -

Chlorination: Cool to

. Add Thionyl Chloride dropwise followed by catalytic DMF. -

Reaction: Allow to warm to

and stir for 2 hours. (Monitor by TLC/LCMS for acid chloride formation; quench aliquot with MeOH). -

Evaporation: Remove solvent and excess

under reduced pressure (keep bath -

Esterification: Redissolve the residue in anhydrous DCM. Cool to

. Add Anhydrous Ethanol ( -

Completion: Stir at

for 1 hour. -

Workup: Wash with

, then Brine. Dry over

Protocol B: Thermal Stability Test (Process Safety)

Before scaling up, validate the stability of your specific derivative.

-

Prepare a

solution of the intermediate in the target solvent (e.g., DMF). -

Heat aliquots to

, -

Analyze via HPLC.

-

Pass Criteria:

increase in defluorinated impurity (relative retention time usually

Summary Data Table: Temperature vs. Reaction Outcome

| Reaction Type | Reagents | Temp ( | Outcome | Risk Factor |

| Fischer Esterification | Good Yield ( | Slow kinetics; requires water removal. | ||

| Fischer Esterification | Moderate Yield | Formation of ethyl ether byproducts; Defluorination traces. | ||

| Acid Chloride Route | Excellent Yield ( | Exothermic; HCl gas evolution. | ||

| O-Alkylation | Selective O-alkylation | Slow reaction if R-Br is sterically hindered. | ||

| O-Alkylation | Mixture | Significant hydrolysis of ester; |

References

-

Synthesis of Fluorinated Benzoic Acids: Zhang, Y., et al.[4] "A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid." Journal of Chemical Research, 2013.

-

Thermal Stability of Salicylates: Al-Khalaf, A., et al. "Exploring the Effect of Temperature on the Concentration of Salicylic Acid in Acetylsalicylic Acid." ChemRxiv, 2023.[5][6]

-

Process Safety & Hazards: Sigma-Aldrich Safety Data Sheet. "3,5-Difluoro-2-hydroxybenzoic acid."[7]

-

Esterification Protocols: BenchChem Application Notes. "Protocols for the Etherification of 4-Fluoro-3-hydroxybenzoic Acid."

- Sandford, G. "Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes." Tetrahedron, 2003.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. 3,5-Difluoro-2-hydroxybenzoic acid | Sigma-Aldrich [sigmaaldrich.com]

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of Ethyl 3,5-difluoro-2-hydroxybenzoate

This in-depth technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 3,5-difluoro-2-hydroxybenzoate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed comparison with its non-fluorinated analog, Ethyl 2-hydroxybenzoate (Ethyl Salicylate), supported by foundational NMR principles and established experimental protocols.

Introduction: The Impact of Fluorination on Aromatic Systems

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry. Fluorination can profoundly alter a compound's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Understanding the structural consequences of fluorination is paramount, and ¹H NMR spectroscopy is a primary tool for this elucidation.

This guide focuses on this compound, a fluorinated derivative of the common fragrance and analgesic compound, Ethyl Salicylate. By comparing the ¹H NMR spectra of these two molecules, we can gain valuable insights into the electronic effects of fluorine substitution on an aromatic ring.

Predicted ¹H NMR Spectrum of this compound

While a publicly available experimental spectrum for this compound is not readily found, a detailed prediction can be made based on the well-documented spectrum of Ethyl Salicylate and established principles of NMR spectroscopy. The presence of two fluorine atoms at the 3- and 5-positions is expected to introduce significant changes to the chemical shifts and coupling patterns of the aromatic protons.

Molecular Structures for Comparison:

A Researcher's Guide to Functional Group Analysis: FTIR Interrogation of Ethyl 3,5-difluoro-2-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise characterization of molecular structures is paramount. The presence and arrangement of functional groups within an active pharmaceutical ingredient (API) dictate its chemical properties, biological activity, and potential for interaction with other molecules. This guide provides an in-depth analysis of Fourier-Transform Infrared (FTIR) spectroscopy as a primary tool for the identification of key functional groups in Ethyl 3,5-difluoro-2-hydroxybenzoate, a valuable building block in medicinal chemistry. We will delve into the characteristic absorption peaks of its ester and phenol moieties, compare this technique with other analytical methods, and provide a robust experimental protocol.

The Significance of Functional Groups in this compound

This compound possesses two critical functional groups that define its reactivity and utility: a phenolic hydroxyl (-OH) group and an ethyl ester (-COOCH₂CH₃) group, both attached to a difluorinated benzene ring. The interplay of these groups, influenced by the electron-withdrawing fluorine atoms, makes a thorough spectroscopic analysis essential for confirming its identity and purity.

Decoding the Vibrational Signature: FTIR Absorption Peaks

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These frequencies are highly characteristic of the types of bonds and functional groups present.

Expected FTIR Absorption Peaks for this compound

The table below summarizes the expected absorption regions for the key functional groups in this compound. These values are based on established ranges for aromatic esters and phenols, taking into account the electronic effects of the fluorine substituents and potential for intramolecular hydrogen bonding.[1][2][3]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Key Influencing Factors |

| Phenol | O-H stretch | 3200-3600 | Broad, Medium-Strong | The presence of intramolecular hydrogen bonding between the hydroxyl group and the ester carbonyl is expected to broaden this peak and shift it to a lower wavenumber.[4][5][6] |

| Aromatic Ring | C-H stretch | 3000-3100 | Medium-Weak | Characteristic of C-H bonds on the benzene ring.[7] |

| Ester | C=O stretch | 1680-1730 | Strong, Sharp | Conjugation with the aromatic ring and intramolecular hydrogen bonding with the adjacent hydroxyl group will likely lower the frequency from a typical saturated ester (1735-1750 cm⁻¹).[2][8][9] |

| Ethyl Group | C-H stretch | 2850-2980 | Medium | Aliphatic C-H stretching from the ethyl group. |

| Ester | C-O stretch | 1250-1310 (asymmetric) | Strong | Part of the "Rule of Three" for aromatic esters, this peak arises from the C-C-O stretch.[2] |

| Ester | C-O stretch | 1100-1130 (symmetric) | Strong | The second key C-O stretching vibration, corresponding to the O-C-C stretch.[2] |

| Phenol | C-O stretch | ~1220 | Medium-Strong | Distinguishes phenols from aliphatic alcohols.[1] |

| Aromatic Ring | C=C stretch | 1450-1600 | Medium-Weak (multiple bands) | Vibrations of the carbon-carbon bonds within the benzene ring.[1][7] |

| C-F Bonds | C-F stretch | 1100-1400 | Strong | The presence of two fluorine atoms will result in strong absorptions in this region. |

Experimental Protocol: Acquiring the FTIR Spectrum

This section provides a detailed methodology for obtaining a high-quality FTIR spectrum of this compound using an Attenuated Total Reflectance (ATR) accessory, a common and convenient sampling technique for solids and liquids.

Objective: To obtain the infrared spectrum of this compound for functional group identification.

Materials:

-

FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)

-

This compound sample

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Open the spectral acquisition software.

-

-

Background Spectrum Collection:

-

Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with isopropanol or acetone. Allow the solvent to evaporate completely.

-

In the software, initiate the collection of a background spectrum. This will measure the absorbance of the ambient atmosphere (CO₂ and water vapor) and the ATR crystal, which will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR press arm and apply consistent pressure to ensure good contact between the sample and the crystal.

-

-

Sample Spectrum Collection:

-

In the software, enter the sample identification information.

-

Initiate the collection of the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of the sample.

-

Use the software tools to label the significant peaks corresponding to the functional groups of interest.

-

Compare the obtained peak positions with the expected values in the table above.

-

-

Cleaning:

-

Raise the press arm and carefully remove the sample from the ATR crystal using a lint-free wipe.

-

Clean the crystal surface thoroughly with isopropanol or acetone to remove any residual sample.

-

Visualizing the Workflow: FTIR Analysis of this compound

Caption: Workflow for FTIR analysis of this compound.

A Comparative Perspective: Alternative Analytical Techniques

While FTIR is a rapid and powerful tool for functional group identification, a comprehensive characterization often involves orthogonal techniques.[10][11][12]

| Technique | Information Provided | Advantages | Disadvantages |

| FTIR Spectroscopy | Presence of functional groups, information on bonding environment. | Fast, non-destructive, requires minimal sample preparation, cost-effective. | Provides limited information on the carbon-hydrogen framework and molecular connectivity. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information on the carbon-hydrogen framework, molecular connectivity, and the chemical environment of individual atoms. | Provides unambiguous structure elucidation, quantitative analysis is possible. | Slower than FTIR, requires more sample, more expensive instrumentation, requires deuterated solvents. |

| Mass Spectrometry (MS) | Precise molecular weight and elemental composition, fragmentation patterns provide structural clues.[13][14] | Extremely sensitive, can be coupled with chromatographic techniques for mixture analysis. | Can be a destructive technique, fragmentation can be complex to interpret. |

Synergistic Analysis: A Logical Approach

For a complete structural elucidation of this compound, a combination of these techniques is ideal.

-

FTIR would be the initial step to quickly confirm the presence of the ester and phenol groups.

-

¹H and ¹³C NMR would then be used to confirm the substitution pattern on the aromatic ring and the structure of the ethyl group.[15][16] The chemical shifts of the aromatic protons and carbons would be influenced by the fluorine, hydroxyl, and ester substituents.

-

Mass Spectrometry would provide the exact molecular weight, confirming the elemental formula (C₉H₈F₂O₃). The fragmentation pattern would likely show characteristic losses of the ethyl group and the carboxyl group.[17][18][19]

Visualizing the Analytical Relationship

Caption: Relationship between analytical techniques for structural elucidation.

Conclusion

FTIR spectroscopy stands as an indispensable first-line technique for the rapid and reliable identification of the key ester and phenol functional groups in this compound. By understanding the expected peak positions and the factors that influence them, researchers can confidently assess the chemical identity of this important molecule. For unequivocal structure confirmation, a multi-technique approach incorporating NMR and Mass Spectrometry provides a comprehensive and self-validating analytical workflow, ensuring the integrity of materials used in research and drug development.

References

-

Brown, D. Infrared Spectrum of Phenol. Doc Brown's Chemistry. [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Journal of Chemical Education. Green Approaches for Efficient Functional Group Analysis of Organic Compounds. ACS Publications. [Link]

-

JoVE. (2024, December 5). IR Frequency Region: Alkene and Carbonyl Stretching. [Link]

-

Spectroscopy Online. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

-

Chemistry LibreTexts. (2021, March 5). 15.3: Spectroscopic Properties of Alcohols. [Link]

-

InstaNANO. FTIR Functional Group Database Table with Search. [Link]

-

Quora. (2018, November 30). What is the effect of hydrogen bonding on the IR spectra of alcohol? [Link]

-

National Center for Biotechnology Information. (2023, May 3). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. PMC. [Link]

-

St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

-

JoVE. (2024, December 5). IR Spectrum Peak Broadening: Hydrogen Bonding. [Link]

-

Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

-

Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

-

Study Mind. Organic Analysis - Identification of Functional Groups (A-Level Chemistry). [Link]

-

Quora. (2016, September 2). Why is the carbonyl stretching frequency of ester is greater than amide? [Link]

-

SciELO. FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. [Link]

-

ResearchGate. (2025, August 8). Why is the carbonyl IR stretch in an ester higher than in a ketone? [Link]

-

Rzepa, H. (2013, February 28). Why is the carbonyl IR stretch in an ester higher than in a ketone? Henry Rzepa's Blog. [Link]

-

Quora. (2023, March 26). What are the methods for qualitative identification of functional groups? [Link]

-

UCLA Chemistry & Biochemistry. Spectroscopy Tutorial: Phenols and Enols. [Link]

-

UCLA Chemistry & Biochemistry. IR Spectroscopy Tutorial: Esters. [Link]

-

University of Colorado Boulder. IR Chart. [Link]

-

Taylor & Francis Online. (2015, July 29). Comparison of methods of functional group analysis using results from laboratory and field aerosol measurements. [Link]

-

ResearchGate. (2025, August 6). Phenol sulfate esters: Ultraviolet, infrared, 1H and 13C nuclear magnetic resonance spectroscopic investigation. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of phenol. [Link]

-

OpenStax. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition. [Link]

-

Progress in Chemical and Biochemical Research. Practical Approach for the Identification of Functional Groups in Organic Compounds. [Link]

-

YouTube. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

Cengage. Introduction to Spectroscopy. [Link]

-

ACS Publications. (1959, April 1). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry. [Link]

-

NIST WebBook. Ethyl 3-hydroxybenzoate. [Link]

-

University of Wisconsin-Platteville. Table of Characteristic IR Absorptions. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of California, Irvine. Mass Spectrometry: Fragmentation. [Link]

-

ACS Publications. (1966, May 1). Mass Spectra of Aromatic Esters. Analytical Chemistry. [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

Scholars Research Library. (2012). FTIR spectra, Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2. [Link]

-

NIST WebBook. Benzoic acid, 2-hydroxy-, ethyl ester. [Link]

-

National Center for Biotechnology Information. Ethyl Salicylate. PubChem. [Link]

Sources

- 1. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. quora.com [quora.com]

- 6. Video: IR Spectrum Peak Broadening: Hydrogen Bonding [jove.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 9. spcmc.ac.in [spcmc.ac.in]

- 10. studymind.co.uk [studymind.co.uk]

- 11. quora.com [quora.com]

- 12. tandfonline.com [tandfonline.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 15. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 17. youtube.com [youtube.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

Technical Guide: HPLC Profiling of Fluorinated Hydroxybenzoate Esters

The following technical guide provides an in-depth comparison of HPLC retention behaviors for fluorinated hydroxybenzoate esters, designed for researchers in drug discovery and analytical chemistry.

Executive Summary